![molecular formula C13H17NO3 B15081989 Ethyl [formyl(1-phenylethyl)amino]acetate CAS No. 3327-72-8](/img/structure/B15081989.png)
Ethyl [formyl(1-phenylethyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [formyl(1-phenylethyl)amino]acetate is an organic compound with the molecular formula C13H17NO3. It is known for its unique structure, which includes an ethyl ester group, a formyl group, and a phenylethylamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [formyl(1-phenylethyl)amino]acetate typically involves the reaction of ethyl bromoacetate with N-formyl-1-phenylethylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to achieve the desired product .
Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl [formyl(1-phenylethyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Ethyl [carboxy(1-phenylethyl)amino]acetate.
Reduction: Ethyl [hydroxymethyl(1-phenylethyl)amino]acetate.
Substitution: Ethyl [substituted(1-phenylethyl)amino]acetate derivatives.
Applications De Recherche Scientifique
Ethyl [formyl(1-phenylethyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of Ethyl [formyl(1-phenylethyl)amino]acetate involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The phenylethylamine moiety can interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Ethyl [formyl(1-phenylmethyl)amino]acetate
- Ethyl [formyl(1-phenylethyl)amino]propionate
- Ethyl [acetyl(1-phenylethyl)amino]acetate
Comparison: Ethyl [formyl(1-phenylethyl)amino]acetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
3327-72-8 |
|---|---|
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
ethyl 2-[formyl(1-phenylethyl)amino]acetate |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(16)9-14(10-15)11(2)12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3 |
Clé InChI |
WFDXDCVMMSACQE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN(C=O)C(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



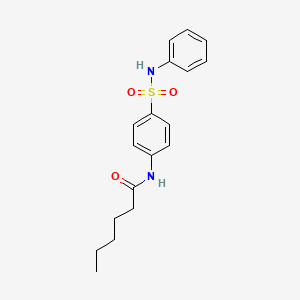
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081916.png)
![1-hydroxy-N-[2-(octadecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B15081922.png)


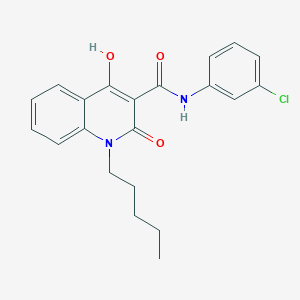
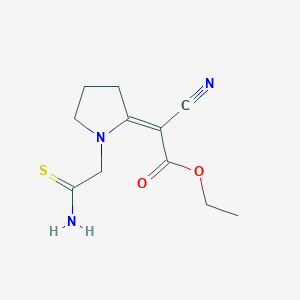
![Phenyl(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B15081945.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15081954.png)
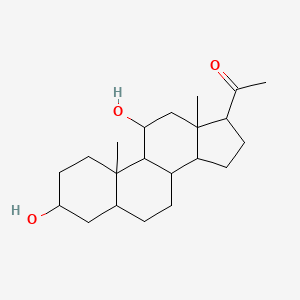
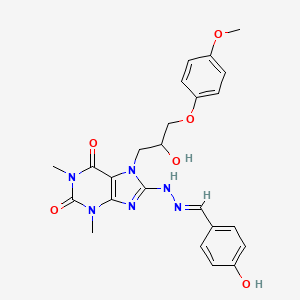
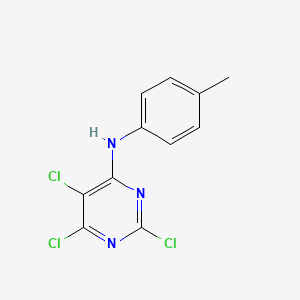
![N-[cyano(phenyl)methyl]benzamide](/img/structure/B15081972.png)
